molecular formula C10H11F2N B12212603 Cyclopropanemethanamine, 2-(2,4-difluorophenyl)-

Cyclopropanemethanamine, 2-(2,4-difluorophenyl)-

Cat. No.: B12212603
M. Wt: 183.20 g/mol
InChI Key: BMWZKXDXLODUFV-UHFFFAOYSA-N
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Description

Cyclopropanemethanamine, 2-(2,4-difluorophenyl)- is a chemical compound with the molecular formula C10H11F2N It is characterized by the presence of a cyclopropane ring attached to a methanamine group, with a 2,4-difluorophenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropanemethanamine, 2-(2,4-difluorophenyl)- typically involves the reaction of cyclopropanecarboxylic acid derivatives with amines under specific conditions. One common method includes the use of cyclopropanecarboxylic acid chloride, which reacts with 2,4-difluoroaniline in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, typically at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

Cyclopropanemethanamine, 2-(2,4-difluorophenyl)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cyclopropanemethanamine, 2-(2,4-difluorophenyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Cyclopropanemethanamine, 2-(2,4-difluorophenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, resulting in the disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclopropanemethanamine, 2-(2,4-difluorophenyl)- is unique due to the combination of the cyclopropane ring and the 2,4-difluorophenyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H11F2N

Molecular Weight

183.20 g/mol

IUPAC Name

[2-(2,4-difluorophenyl)cyclopropyl]methanamine

InChI

InChI=1S/C10H11F2N/c11-7-1-2-8(10(12)4-7)9-3-6(9)5-13/h1-2,4,6,9H,3,5,13H2

InChI Key

BMWZKXDXLODUFV-UHFFFAOYSA-N

Canonical SMILES

C1C(C1C2=C(C=C(C=C2)F)F)CN

Origin of Product

United States

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